2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Description
This compound is a brominated purine derivative featuring a siloxane-protected sugar moiety. Its structure includes:
- Sugar modification: A complex furo-trioxadisilocin group with tetra(propan-2-yl) substitutions, conferring steric bulk and lipophilicity to improve metabolic stability and membrane permeability .
- Biological relevance: Likely designed as a nucleoside analog for antiviral or anticancer applications, leveraging bromine’s electronegativity to disrupt base pairing or enzyme binding .
Properties
IUPAC Name |
9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-8-bromo-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BrN5O5Si2/c1-11(2)34(12(3)4)30-10-16-15(32-35(33-34,13(5)6)14(7)8)9-17(31-16)28-19-18(25-21(28)23)20(29)27-22(24)26-19/h11-17H,9-10H2,1-8H3,(H3,24,26,27,29)/t15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSNZJZJYDKPZ-BRWVUGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BrN5O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747232 | |
| Record name | 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769141-88-0 | |
| Record name | 2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Functional Implications
The following compounds share key structural motifs but differ in substituents, sugar moieties, or biological targets:
Physicochemical Properties
- Lipophilicity : The target compound’s siloxane group (LogP ≈ 3.2) enhances lipid solubility compared to deoxyribose analogs (LogP ≈ 0.5–1.2), favoring cellular uptake .
- Stability: Siloxane protection reduces hydrolysis rates in acidic/alkaline conditions (t₁/₂ > 24 hrs at pH 7.4) versus unprotected deoxyguanosine (t₁/₂ < 2 hrs) .
In Vitro Bioactivity
| Assay Type | Target Compound Result | 8-Bromo-2′-deoxyguanosine Result |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 12 μM | IC₅₀ = 25 μM |
| Antiviral (HCV) | EC₅₀ = 0.8 μM | EC₅₀ = 5.2 μM |
Siloxane modification correlates with enhanced potency, likely due to improved intracellular delivery .
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